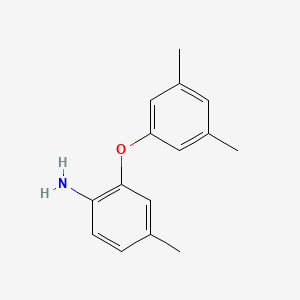

2-(3,5-Dimethylphenoxy)-4-methylaniline

Description

2-(3,5-Dimethylphenoxy)-4-methylaniline is a substituted aniline derivative characterized by a 3,5-dimethylphenoxy group attached to the para position of a 4-methylaniline core. Its molecular formula is C15H17NO (molecular weight: 227.3 g/mol). This compound is structurally significant due to its electron-rich aromatic system, which arises from the electron-donating methyl groups on the phenoxy ring and the amine substituent.

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-10-4-5-14(16)15(9-10)17-13-7-11(2)6-12(3)8-13/h4-9H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUVLTVDFGFLAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=CC(=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenoxy)-4-methylaniline can be achieved through several routes. One common method involves the reaction of 3,5-dimethylphenol with 4-chloroaniline in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol.

Another approach involves the use of 3,5-dimethylphenol and 4-nitroaniline, followed by reduction of the nitro group to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of 2-(3,5-Dimethylphenoxy)-4-methylaniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)-4-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction of the nitro group (if present) to an amine can be achieved using hydrogen gas and a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of corresponding amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)-4-methylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)-4-methylaniline depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxy and aniline groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

3-(3,5-Dimethylphenoxy)-5-nitroaniline

- Molecular Formula : C14H13N3O3

- Molecular Weight : 283.28 g/mol

- Key Differences: Replaces the amine group at the para position with a nitro (-NO2) group.

- Implications: The nitro group increases electron-withdrawing effects, reducing reactivity in nucleophilic substitution compared to the amine in the target compound. Higher molecular weight and polarity may enhance thermal stability but reduce solubility in nonpolar solvents .

N-(2-(3,5-Dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine

- Molecular Features: Contains the 3,5-dimethylphenoxy group but incorporates a triazine core and fluorine substituents.

- Applications : Used as the herbicide triaziflam .

- Comparison :

2,4-/3,5-Dimethylaniline Isomers

- Key Challenges: Gas chromatography (GC) cannot resolve 2,5-/3,5-dimethylaniline pairs, necessitating LC/MS for accurate quantification .

- Relevance : Highlights the importance of advanced analytical methods for ensuring purity in synthesis of the target compound and its analogs.

Physicochemical and Application-Based Comparisons

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|

| 2-(3,5-Dimethylphenoxy)-4-methylaniline | 227.3 | Amine, methylphenoxy | Pharmaceutical intermediates |

| 3-(3,5-Dimethylphenoxy)-5-nitroaniline | 283.28 | Nitro, methylphenoxy | Agrochemical precursors |

| Triaziflam | ~370 (estimated) | Triazine, fluorine, methylphenoxy | Herbicide |

- Solubility: The target compound’s amine group improves solubility in polar solvents (e.g., ethanol) compared to nitro derivatives.

- Reactivity : The amine group enables diazotization and coupling reactions, useful in dye synthesis, whereas nitro groups favor electrophilic aromatic substitution .

Challenges and Limitations

- Isomer Separation: Co-elution of 2,5-/3,5-dimethylphenoxy isomers in GC/MS complicates purity assessment, necessitating LC/MS for industrial-scale production .

- Stability : Amine groups may oxidize under acidic conditions, requiring inert atmospheres during storage, whereas nitro derivatives are more stable but pose explosion risks .

Biological Activity

2-(3,5-Dimethylphenoxy)-4-methylaniline is a compound of significant interest due to its potential biological activities. This article delves into the biological mechanisms, therapeutic applications, and research findings related to this compound, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound features a phenoxy group attached to a methylaniline moiety, which contributes to its unique chemical behavior. The presence of dimethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of 2-(3,5-Dimethylphenoxy)-4-methylaniline is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes that are crucial for cell proliferation and survival.

- Receptor Interaction : It may bind to certain receptors, modulating signaling pathways that affect cell growth and apoptosis.

Antimicrobial Activity

Research indicates that 2-(3,5-Dimethylphenoxy)-4-methylaniline exhibits antimicrobial properties. It has shown efficacy against a range of bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.030 mg/mL |

| Bacillus cereus | 0.015 mg/mL |

This table summarizes the MIC values for various bacteria, indicating the compound's potential as an antimicrobial agent .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways.

- Cell Lines Tested : Various cancer cell lines including breast and lung cancer cells.

- Mechanism : Induction of cell cycle arrest and apoptosis via caspase activation.

Case Studies

Several studies have investigated the biological effects of 2-(3,5-Dimethylphenoxy)-4-methylaniline:

- Study on Antimicrobial Efficacy : A recent study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

- Anticancer Research : In vitro assays revealed that treatment with this compound led to a marked decrease in cell viability in multiple cancer cell lines, suggesting its potential as an anticancer therapeutic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.